

# Technical Guide: Spectroscopic Characterization of 4-Butoxy-3,5-dimethylphenylboronic Acid

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## Compound of Interest

Compound Name:	4-Butoxy-3,5-dimethylphenylboronic acid
CAS No.:	845551-41-9
Cat. No.:	B1284249

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**Abstract:** This technical guide provides an in-depth analysis of the spectroscopic data for **4-Butoxy-3,5-dimethylphenylboronic acid** (CAS 845551-41-9), a key building block in synthetic organic chemistry and drug development. We will explore the theoretical and practical aspects of its characterization by Nuclear Magnetic Resonance ( $^1\text{H}$ ,  $^{13}\text{C}$ ,  $^{11}\text{B}$  NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). This document is intended for researchers, scientists, and quality control professionals who require a robust understanding of this molecule's analytical profile, including the critical issue of its equilibrium with the corresponding boroxine anhydride.

## Introduction and Molecular Overview

**4-Butoxy-3,5-dimethylphenylboronic acid** is an arylboronic acid with the molecular formula  $\text{C}_{12}\text{H}_{19}\text{BO}_3$  and a molecular weight of 222.09 g/mol .<sup>[1][2]</sup> Its utility, primarily in Suzuki-Miyaura cross-coupling reactions, necessitates stringent quality control to ensure identity, purity, and stability.

A crucial characteristic of boronic acids is their propensity to undergo dehydration to form a cyclic anhydride known as a boroxine.[3][4] This equilibrium is often present in solid samples and can significantly influence the interpretation of spectroscopic data.[5] Therefore, a multi-technique analytical approach is not just recommended but essential for unambiguous characterization.

Figure 1: Structure of **4-Butoxy-3,5-dimethylphenylboronic acid**.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of this molecule. A multi-nuclear approach ( $^1\text{H}$ ,  $^{13}\text{C}$ , and  $^{11}\text{B}$ ) is essential for complete characterization.

### Experimental Protocol: NMR Sample Preparation

- **Select Solvent:** Use a deuterated solvent such as DMSO- $d_6$  or  $\text{CDCl}_3$ . DMSO- $d_6$  is often preferred as the acidic  $\text{B}(\text{OH})_2$  protons are typically observable and less prone to rapid exchange with residual water compared to in  $\text{CDCl}_3$ . [6]
- **Sample Preparation:** Accurately weigh ~5-10 mg of **4-Butoxy-3,5-dimethylphenylboronic acid** into a clean, dry NMR tube.
- **Dissolution:** Add ~0.6-0.7 mL of the chosen deuterated solvent.
- **Homogenization:** Gently agitate the tube to ensure complete dissolution. Mild sonication can be used if necessary.
- **$^{11}\text{B}$  NMR Consideration:** For  $^{11}\text{B}$  NMR, using a quartz NMR tube is best practice to avoid the broad background signal from borosilicate glass tubes. [7][8]

### $^1\text{H}$ NMR Spectroscopy: Data and Interpretation

The  $^1\text{H}$  NMR spectrum provides a detailed map of the proton environments in the molecule. The predicted chemical shifts ( $\delta$ ) are based on established principles of shielding and deshielding from adjacent functional groups.

Table 1: Predicted  $^1\text{H}$  NMR Data

Protons	Integration	Multiplicity	Approx. $\delta$ (ppm)	Rationale
Butoxy CH <sub>3</sub>	3H	Triplet (t)	0.9 - 1.0	<b>Terminal methyl group, split by adjacent CH<sub>2</sub>.</b>
Butoxy CH <sub>2</sub>	2H	Sextet (m)	1.4 - 1.6	Methylene group adjacent to two other CH <sub>2</sub> groups.
Butoxy CH <sub>2</sub>	2H	Quintet (m)	1.7 - 1.8	Methylene group adjacent to O and CH <sub>2</sub> .
Butoxy O-CH <sub>2</sub>	2H	Triplet (t)	3.8 - 4.0	Methylene group attached to the deshielding ether oxygen.
Aryl CH <sub>3</sub>	6H	Singlet (s)	2.2 - 2.4	Two magnetically equivalent methyl groups on the aromatic ring.
Aryl H	2H	Singlet (s)	7.2 - 7.4	Two equivalent aromatic protons, meta to the boronic acid.

| B(OH)<sub>2</sub> | 2H | Broad Singlet (br s) | 7.8 - 8.2 (in DMSO) | Acidic protons, often broad. Position is concentration and solvent-dependent. May exchange with D<sub>2</sub>O. |

**Expertise & Causality:** The choice of an appropriate solvent is critical. In CDCl<sub>3</sub>, the B(OH)<sub>2</sub> protons may exchange with trace amounts of D<sub>2</sub>O or water, leading to their signal being broadened or disappearing entirely. In a hydrogen-bond accepting solvent like DMSO-d<sub>6</sub>, these protons are more likely to be observed as a distinct, albeit broad, signal. The presence of the

boroxine anhydride will lead to a decrease in the integration of the  $B(OH)_2$  signal and may introduce slight shifts in the aromatic proton signals.

## $^{13}C$ NMR Spectroscopy: Data and Interpretation

$^{13}C$  NMR spectroscopy complements the  $^1H$  data by providing information about the carbon skeleton.

Table 2: Predicted  $^{13}C$  NMR Data

Carbon	Approx. $\delta$ (ppm)	Rationale
Butoxy $CH_3$	~14	Aliphatic terminal methyl carbon.
Butoxy $CH_2$	~19	Aliphatic methylene carbon.
Butoxy $CH_2$	~31	Aliphatic methylene carbon.
Butoxy O- $CH_2$	~70	Methylene carbon attached to ether oxygen.[6]
Aryl $CH_3$	~21	Methyl carbons attached to the aromatic ring.
Aryl C-H	~135	Aromatic methine carbons.
Aryl C- $CH_3$	~130	Aromatic quaternary carbons attached to methyl groups.
Aryl C-B	~132 (often broad)	Aromatic quaternary carbon directly bonded to boron. Signal can be broad due to quadrupolar relaxation of the boron nucleus.

| Aryl C-O | ~160 | Aromatic quaternary carbon attached to the ether oxygen, highly deshielded.  
|

## $^{11}B$ NMR Spectroscopy: The Definitive Test

For any organoboron compound,  $^{11}\text{B}$  NMR is indispensable. It provides direct insight into the coordination state and chemical environment of the boron atom.[9]

- **Expected Chemical Shift:** Tricoordinate  $\text{sp}^2$ -hybridized arylboronic acids typically show a signal in the range of  $\delta = 27$  to  $33$  ppm.[10][11] The corresponding boroxine anhydride also appears in a similar region, often slightly downfield.[10]
- **Trustworthiness through Self-Validation:** This technique is a primary method for assessing the purity and stability of the material. A single, relatively sharp peak in the expected region is indicative of a clean sample of the boronic acid and/or its boroxine. The appearance of signals at higher fields (e.g.,  $\delta = 5$  to  $10$  ppm) would suggest the presence of tetracoordinate  $\text{sp}^3$ -hybridized boronate species, which could form from reactions with diols or other nucleophiles.[7][8]

## Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for confirming the presence of key functional groups.

### Experimental Protocol: Attenuated Total Reflectance (ATR)

- **Instrument Preparation:** Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.
- **Background Scan:** Record a background spectrum of the empty ATR stage.
- **Sample Application:** Place a small amount of the solid **4-Butoxy-3,5-dimethylphenylboronic acid** onto the crystal.
- **Acquisition:** Apply pressure using the anvil and collect the sample spectrum.
- **Cleaning:** Thoroughly clean the crystal after analysis.

Table 3: Key IR Absorption Bands

Wavenumber (cm <sup>-1</sup> )	Vibration Type	Intensity	Interpretation
3400 - 3200	O-H stretch (B-OH)	Broad, Strong	<b>Confirms the presence of the hydroxyl groups of the boronic acid. This band is a hallmark of boronic acids.</b> <a href="#">[12]</a>
3100 - 3000	C-H stretch (Aromatic)	Medium	Characteristic of sp <sup>2</sup> C-H bonds in the phenyl ring. <a href="#">[13]</a> <a href="#">[14]</a>
2960 - 2850	C-H stretch (Aliphatic)	Strong	Confirms the butoxy and methyl C-H bonds. <a href="#">[15]</a>
1610, 1500, 1470	C=C stretch (Aromatic ring)	Medium-Strong	Skeletal vibrations of the benzene ring. <a href="#">[13]</a> <a href="#">[14]</a>
~1350	B-O stretch	Strong	A key vibration for the boronic acid functional group.

| ~1240 | C-O stretch (Aryl ether) | Strong | Asymmetric stretch of the Ar-O-C ether linkage. |

## Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of the compound.

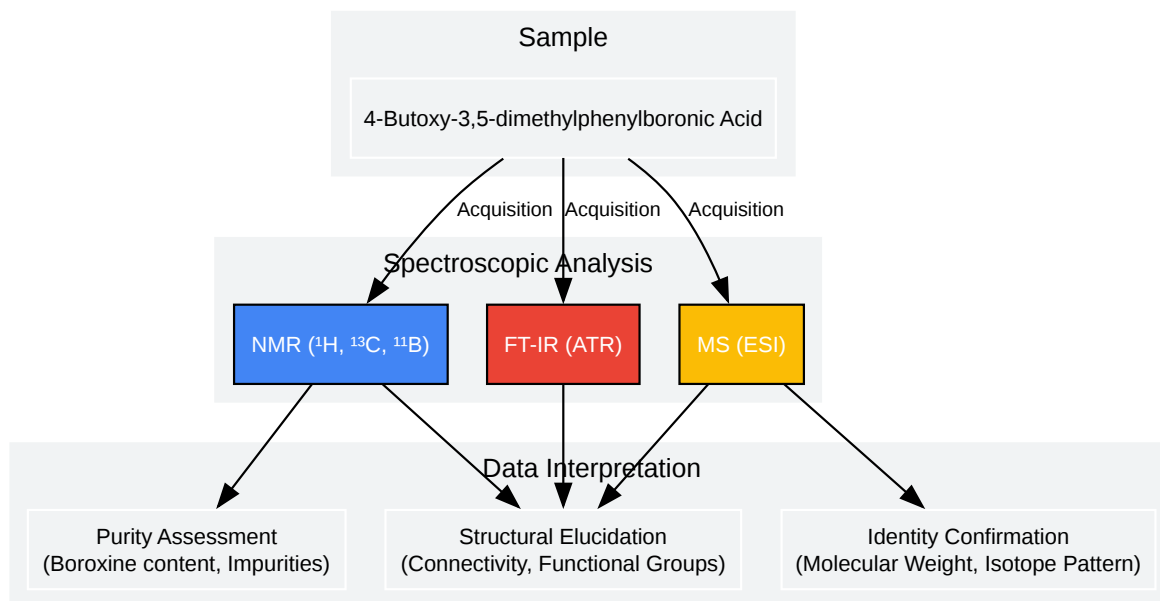
## Experimental Protocol: Electrospray Ionization (ESI)

- Solvent System: Prepare a solution of the sample in a suitable solvent mixture like acetonitrile/water or methanol/water, often with a small amount of formic acid (for positive ion mode) or ammonia (for negative ion mode) to aid ionization.[\[16\]](#)

- Infusion: Introduce the sample solution into the ESI source via direct infusion or through an LC system.
- Ionization Mode: ESI can be run in either positive or negative ion mode. For boronic acids, both can be effective.[\[17\]](#)[\[18\]](#)
- Data Acquisition: Acquire the mass spectrum, ensuring a mass range that covers the expected molecular ion.

## Data Interpretation

- Molecular Ion: The molecular weight is 222.09 g/mol . In positive ion mode, the protonated molecule  $[M+H]^+$  would be expected at  $m/z$  223.1. In negative ion mode, the deprotonated molecule  $[M-H]^-$  might be observed at  $m/z$  221.1.
- The Boron Isotope Pattern: This is the most definitive feature in the mass spectrum of a boron-containing compound. Boron has two stable isotopes:  $^{11}\text{B}$  (80.2% abundance) and  $^{10}\text{B}$  (19.8% abundance).[\[19\]](#)[\[20\]](#) This means any ion containing a single boron atom will appear as a pair of peaks separated by 1  $m/z$  unit, with a characteristic intensity ratio of approximately 4:1 ( $^{11}\text{B}$  peak being the larger). Observing this pattern for the molecular ion and its fragments provides unequivocal evidence of a boron-containing species.
- Fragmentation: Common fragmentation pathways could include the loss of the butoxy group ( $-\text{C}_4\text{H}_9\text{O}$ ) or loss of water ( $-\text{H}_2\text{O}$ ) from the boronic acid moiety.



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Figure 2: A typical workflow for spectroscopic characterization.

## Conclusion

The comprehensive spectroscopic characterization of **4-Butoxy-3,5-dimethylphenylboronic acid** requires a synergistic application of NMR ( $^1\text{H}$ ,  $^{13}\text{C}$ ,  $^{11}\text{B}$ ), IR, and MS techniques. Each method provides unique and complementary information, allowing for unambiguous confirmation of the molecule's structure, functional groups, and molecular weight. Particular attention must be paid to the potential presence of the boroxine anhydride, which is best monitored by  $^{11}\text{B}$  NMR and by observing the relative integration of the  $\text{B}(\text{OH})_2$  protons in the  $^1\text{H}$  NMR spectrum. The protocols and interpretive guidance provided herein constitute a self-validating system for the rigorous quality assessment of this important chemical building block.

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